![molecular formula C20H28O3 B026152 (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one CAS No. 130466-20-5](/img/structure/B26152.png)

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

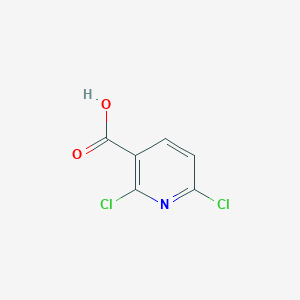

The compound belongs to a class of complex organic molecules featuring a naphtho[2,1-f][1]benzofuran skeleton. Such compounds are of interest due to their potential biological activities and complex molecular architectures, making them valuable for synthetic organic chemistry and medicinal chemistry studies.

Synthesis Analysis

The synthesis of similar polycyclic compounds often involves multi-step reactions, including the Diels-Alder reaction, followed by dehydrogenation or catalytic hydrogenation processes. A study by Oda et al. (1979) described a convenient synthesis pathway for related naphthacenones using the Diels-Alder reaction, highlighting a method that could be adapted for synthesizing our target compound (Oda, Nagai, & Ito, 1979).

Molecular Structure Analysis

The molecular structure of compounds within this category typically exhibits a high degree of complexity, featuring multiple chiral centers and a polycyclic framework. Studies often utilize NMR and IR spectroscopy to determine conformation and structural intricacies, as demonstrated by Kamada and Yamamoto (1980) in their investigation of cyclooctanaphthalenes (Kamada & Yamamoto, 1980).

Chemical Reactions and Properties

Compounds similar to the target molecule can undergo a variety of chemical reactions, including photocyclization and rearrangement under specific conditions, leading to the formation of novel polycyclic aromatic hydrocarbons. Gundermann, Romahn, & Zander (1992) explored such transformations, providing a basis for understanding the reactivity of our compound of interest (Gundermann, Romahn, & Zander, 1992).

科学的研究の応用

Structural and Crystallographic Analysis

The compound, identified as a cassane furanoditerpene, has been subjected to thorough structural analysis in scientific studies. For example, Fun et al. (2010) analyzed the absolute configuration of isovouacapenol C, a closely related compound, detailing its molecular structure and crystal configuration. This analysis revealed the presence of cyclohexane rings in chair and twisted half-chair conformations and a nearly planar furan ring. These structural insights are critical for understanding the compound's chemical behavior and potential interactions (Fun, Yodsaoue, Karalai, & Chantrapromma, 2010).

Molecular Synthesis and Reactions

The synthesis and reactions involving benzofuran derivatives are a significant focus in research. Katritzky et al. (2003) detailed the synthesis of 3-hydroxymethylbenzofurans and 3-hydroxymethyl-2,3-dihydrobenzofurans, elaborating on the methodologies and the reactivity of these compounds. Such studies highlight the synthetic routes and potential chemical applications of benzofuran derivatives, including the compound (Katritzky, Kirichenko, Ji, Steel, & Karelson, 2003).

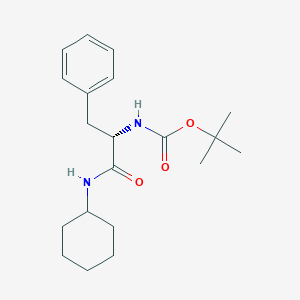

Bioactive Compound Synthesis

Research by Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, starting from 5-hydroxy-3-methyl-3H-benzofuran-2-one. The study outlined a potential mechanism involving cyclization, rearrangement, and ring expansion, demonstrating the compound's relevance in synthesizing bioactive molecules (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).

Antibacterial and Anti-implantation Activities

Krishna Murthy et al. (2002) synthesized a series of benzofurans to explore their antibacterial and anti-implantation activities. Their findings revealed that specific compounds demonstrated significant activity against gram-positive bacteria, and one particular compound showed substantial anti-implantation activity. This research underscores the potential pharmaceutical applications of benzofuran derivatives (Krishna Murthy, Rajitha, Kanakalingeswara Rao, Raja Komuraiah, & Reddy, 2002).

Antioxidant Properties

A study by Ezzatzadeh & Hossaini (2019) focused on synthesizing benzofuran derivatives from euparin and evaluating their antioxidant activities. The results showed that some compounds, particularly compound 10b, exhibited moderate radical scavenging activity and high reducing activity, indicating the antioxidant potential of benzofuran derivatives (Ezzatzadeh & Hossaini, 2019).

特性

IUPAC Name |

(4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBWFLZKYHYLIC-QOSLBHJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3[C@H]([C@H]2OC1=O)O)(CCCC4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)